![molecular formula C33H44O12 B1250847 tasumatrol F](/img/structure/B1250847.png)
tasumatrol F
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Overview
Description
Tasumatrol F is a taxane diterpenoid isolated from Taxus sumatrana and has been shown to exhibit antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is an acetate ester, a secondary alcohol, a benzoate ester, a tertiary alcohol and a taxane diterpenoid.
Scientific Research Applications
Analgesic and Anti-Inflammatory Activities
Tasumatrol F, along with other taxoids like tasumatrol B, has been studied for its analgesic and anti-inflammatory properties. Research on the bark extract of Taxus wallichiana Zucc. showed significant analgesic activity in models like the acetic acid-induced writhing model. Similarly, these compounds demonstrated significant anti-inflammatory activity, though they were less effective in the hot-plate test and in vitro lipoxygenase inhibitory assay (Qayum et al., 2012).
Anticancer Potential
Tasumatrol F has also been explored for its anticancer potential. A study isolating compounds from Taxus wallichiana, including tasumatrol F, found good cytotoxic activity against various cancer cell lines. These compounds were evaluated for their potential in inhibiting the cancer drug target protein EGFR tyrosine kinase enzyme (Qayum et al., 2019).
Novel Taxane Diterpenoids
Further exploration of Tasumatrol F has been done in studies focusing on novel taxane diterpenoids. These studies have isolated new compounds from Taiwanese Taxus sumatrana, contributing to the understanding of taxane diterpenoids' structures and potential therapeutic applications. Some of these compounds, including tasumatrol F, showed significant cytotoxicity against various human tumor cell lines (Shen et al., 2005).
properties
Product Name |
tasumatrol F |
---|---|
Molecular Formula |
C33H44O12 |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,8-diacetyloxy-9-(acetyloxymethyl)-2,4,10-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-1,2,4,5,6,7,8,9,9a,10-decahydrobenzo[f]azulen-5-yl] benzoate |
InChI |
InChI=1S/C33H44O12/c1-16-22(37)14-33(31(5,6)41)25(16)27(38)29(45-30(40)20-11-9-8-10-12-20)32(7)24(44-19(4)36)13-23(43-18(3)35)21(15-42-17(2)34)26(32)28(33)39/h8-12,21-24,26-29,37-39,41H,13-15H2,1-7H3/t21-,22+,23+,24+,26+,27-,28+,29+,32-,33+/m1/s1 |
InChI Key |
WYKZKHDIJKKRNQ-VEHPFIPQSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@H]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)O)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(C3C(C2(CC1O)C(C)(C)O)O)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O |
synonyms |
tasumatrol F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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